molecular formula C12H13F2NO2 B1475454 2-(4,4-Difluoropiperidin-1-yl)benzoic acid CAS No. 1895660-93-1

2-(4,4-Difluoropiperidin-1-yl)benzoic acid

Cat. No. B1475454
M. Wt: 241.23 g/mol
InChI Key: VPQCAUAYGYQZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 2-(4,4-Difluoropiperidin-1-yl)benzoic acid is 1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

2-(4,4-Difluoropiperidin-1-yl)benzoic acid is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Fluorescence Probes Development

  • 2-(4,4-Difluoropiperidin-1-yl)benzoic acid derivatives have been utilized in developing novel fluorescence probes. These probes are designed for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. This application is crucial for studying the roles of hROS in biological and chemical processes (Setsukinai et al., 2003).

Analytical Characterization of Synthetic Compounds

  • The compound has been identified in the analytical characterization of novel synthetic cannabinoid-type substances in Europe. The identification and structural elucidation of such compounds are significant for customs authorities and analytical laboratories involved in detecting and characterizing new psychoactive substances (Tsochatzis et al., 2021).

Medicinal Chemistry and Drug Development

  • Derivatives of 2-(4,4-Difluoropiperidin-1-yl)benzoic acid are synthesized for use in medicinal chemistry. These derivatives, such as 4-substituted 3,3-difluoropiperidines, have high potential as building blocks in drug development, particularly as fluorinated gamma-amino acids (Surmont et al., 2010).

Solar Energy and Materials Science

  • In materials science, especially in the development of dye-sensitized solar cells (DSSCs), the compound's derivatives are used to investigate the impacts of electron-acceptors on energy level, energy gap, and cell stability. This research aids in enhancing the efficiency of solar cells and understanding the underlying photovoltaic mechanisms (Yang et al., 2016).

Corrosion Inhibition

  • The compound's derivatives have been investigated for their corrosion inhibition properties. This research is crucial in the field of materials science, particularly in protecting metals from corrosion, which has vast industrial applications (Rbaa et al., 2020).

Structural and Molecular Studies

  • Structural and molecular studies of 2-(4,4-Difluoropiperidin-1-yl)benzoic acid derivatives have been conducted to understand their properties and potential applications in various fields like crystallography and coordination chemistry (Lense et al., 2018).

properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-12(14)5-7-15(8-6-12)10-4-2-1-3-9(10)11(16)17/h1-4H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQCAUAYGYQZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluoropiperidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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